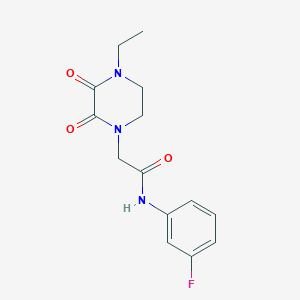
3-Benzoyl-1-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzoyl-1-methylpyrrolidin-2-one is a chemical compound with the molecular formula C12H13NO2 . It has a molecular weight of 203.24 . The IUPAC name for this compound is 3-benzoyl-1-methyl-2-pyrrolidinone .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H13NO2/c1-13-8-7-10 (12 (13)15)11 (14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 . This indicates that the molecule consists of a pyrrolidin-2-one ring with a benzoyl group at the 3-position and a methyl group at the 1-position .Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 203.24 . It should be stored at 0-8°C .科学的研究の応用
Synthesis of Cis-3-Amino-2-methylpyrrolidines
3-Benzoyl-1-methylpyrrolidin-2-one has been used in the synthesis of cis-3-amino-2-methylpyrrolidines, a process involving reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines. This synthesis pathway is a key step in developing the antipsychotic emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).
Development of PARP Inhibitors
This compound has contributed to the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors, like ABT-888, have shown promise in cancer treatment due to their potency against PARP enzymes and cellular efficacy (Penning et al., 2009).
Source of Enantiopure α,α-Dialkyl α-Amino Acids
This compound derivatives have been identified as efficient and economical sources of enantiopure α,α-dialkyl α-amino acids and α,β-dialkyl α,β-diaminopropionic acids. These compounds have significant implications in the development of various pharmaceuticals (Rojas‐Lima, Álvarez‐Hernández, Tellez-Zenteno, & López-Ruiz, 2005).
Apoptosis Inducers in Cancer Research
Derivatives of this compound have been identified as novel apoptosis inducers in cancer research. These compounds exhibit differential activities against various cancer cell lines, offering new avenues for targeted cancer therapies (Kemnitzer et al., 2008).
H3 Receptor Antagonists for Cognitive Dysfunction
Compounds derived from this compound have been investigated as H3 receptor antagonists. They demonstrate potential for treating cognitive dysfunction and enhancing cognition and attention, as evidenced in various behavioral models (Cowart et al., 2005).
Benzoylation Procedures in Chemical Analysis
The compound has been used in developing benzoylation procedures for high-performance liquid chromatography (HPLC). This method offers reliable results for detecting biogenic amines, crucial in various chemical analyses (Özdestan & Üren, 2009).
Enzyme Inhibition for Therapeutic Applications
This compound derivatives have been synthesized and tested as enzyme inhibitors, specifically targeting α-glucosidase and α-amylase. These inhibitors have potential therapeutic applications in managing diseases like diabetes (Qamar et al., 2018).
Corrosion Inhibition in Materials Science
Derivatives of this compound have been studied for their corrosion inhibition properties, particularly for protecting mild steel in acidic solutions. This application is crucial in materials science for developing environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Synthetic Applications in Organic Chemistry
This compound has been used in synthesizing various heterocyclic compounds, demonstrating its versatility in organic synthesis. The synthesis of complex derivatives like isochromenes indicates its potential in developing novel organic compounds (Hradil et al., 2006).
Safety and Hazards
The safety information available indicates that 3-Benzoyl-1-methylpyrrolidin-2-one has the GHS07 pictogram. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+351+338, and P302+352 .
作用機序
Target of Action
3-Benzoyl-1-methylpyrrolidin-2-one is a complex organic compound with a five-membered heterocyclic ring called pyrrolidinone Pyrrolidinone derivatives are known to be versatile lead compounds for designing powerful bioactive agents .
Mode of Action
Biochemical Pathways
Pyrrolidinone derivatives are known to induce prominent pharmaceutical effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility and physical state suggest potential bioavailability.
Result of Action
Pyrrolidinone derivatives are known to exhibit diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Action Environment
The compound is recommended to be stored at 0-8°c, suggesting that temperature may affect its stability .
生化学分析
Biochemical Properties
Molecular Mechanism
Temporal Effects in Laboratory Settings
It is known that the compound should be stored at 0-8°C , suggesting that it may be sensitive to temperature
特性
IUPAC Name |
3-benzoyl-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-13-8-7-10(12(13)15)11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJLOYXZPKXSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(acetylamino)-1H-imidazol-1-yl]-N-(3,5-dimethoxyphenyl)benzamide](/img/structure/B2423474.png)

![5-((3-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2423479.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2423480.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2423482.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride](/img/structure/B2423483.png)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2423490.png)
![5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2423491.png)
![(E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2423492.png)
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2423493.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2423496.png)
